molecular formula C18H18N4O3 B2401153 4-(3-((6-Methoxypyrazin-2-yl)oxy)piperidine-1-carbonyl)benzonitrile CAS No. 2034481-43-9

4-(3-((6-Methoxypyrazin-2-yl)oxy)piperidine-1-carbonyl)benzonitrile

Cat. No.: B2401153
CAS No.: 2034481-43-9
M. Wt: 338.367
InChI Key: LLILZEVOSXALOF-UHFFFAOYSA-N
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Description

4-(3-((6-Methoxypyrazin-2-yl)oxy)piperidine-1-carbonyl)benzonitrile is an organic compound belonging to the class of 1-benzoylpiperidines.

Preparation Methods

The synthesis of 4-(3-((6-Methoxypyrazin-2-yl)oxy)piperidine-1-carbonyl)benzonitrile can be achieved through various synthetic routes. One common method involves the Suzuki–Miyaura coupling reaction, which is a widely-applied transition metal-catalyzed carbon–carbon bond-forming reaction. This reaction is known for its mild and functional group-tolerant conditions . The general steps include:

  • Preparation of the boron reagent.
  • Coupling of the boron reagent with the appropriate aryl halide in the presence of a palladium catalyst.
  • Purification of the product through crystallization or chromatography.

Chemical Reactions Analysis

4-(3-((6-Methoxypyrazin-2-yl)oxy)piperidine-1-carbonyl)benzonitrile undergoes various chemical reactions, including:

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

4-(3-((6-Methoxypyrazin-2-yl)oxy)piperidine-1-carbonyl)benzonitrile has several scientific research applications:

Mechanism of Action

The mechanism of action of 4-(3-((6-Methoxypyrazin-2-yl)oxy)piperidine-1-carbonyl)benzonitrile involves its interaction with specific molecular targets. For example, it acts as an inhibitor of nitric oxide synthase, which plays a crucial role in various physiological processes . The compound binds to the active site of the enzyme, preventing the production of nitric oxide and thereby modulating related biological pathways.

Comparison with Similar Compounds

4-(3-((6-Methoxypyrazin-2-yl)oxy)piperidine-1-carbonyl)benzonitrile can be compared with other similar compounds, such as:

Properties

IUPAC Name

4-[3-(6-methoxypyrazin-2-yl)oxypiperidine-1-carbonyl]benzonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H18N4O3/c1-24-16-10-20-11-17(21-16)25-15-3-2-8-22(12-15)18(23)14-6-4-13(9-19)5-7-14/h4-7,10-11,15H,2-3,8,12H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LLILZEVOSXALOF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CN=CC(=N1)OC2CCCN(C2)C(=O)C3=CC=C(C=C3)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H18N4O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

338.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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